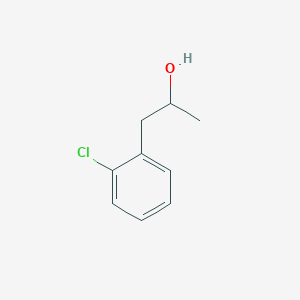

1-(2-Chlorophenyl)-2-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

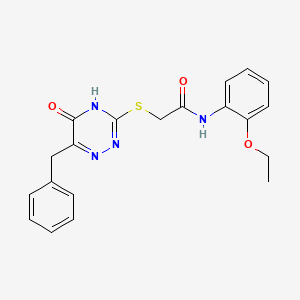

1-(2-Chlorophenyl)-2-propanol is a chemical compound that is related to Ketamine . It is also known as Ethanone, 1-(2-chlorophenyl)- . The empirical formula of this compound is C13H16ClNO and it has a molecular weight of 237.73 .

Synthesis Analysis

The synthesis of this compound has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate. The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(2-Chlorophenyl)-2-propanol include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .科学的研究の応用

Antidepressant Agent Research

1-(2-Chlorophenyl)-2-propanol and its analogues have been studied for their potential as antidepressant agents. One notable study involved the synthesis and evaluation of a series of analogues of 1-(2-Chlorophenyl)-2-propanol, focusing on their antidepressant properties and side effect profiles. The study identified 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride as a promising candidate for further evaluation due to its effective antidepressant activity and relative lack of anticholinergic side effects (Clark et al., 1979).

Catalysis in Organic Synthesis

A chloro-containing chiral β-amino alcohol derived from 1-(2-Chlorophenyl)-2-propanol was developed and used as a catalyst for the enantioselective borane reduction of prochiral ketones. This research highlighted the effectiveness of the compound as a catalyst, particularly in comparison to similar structures without a halogen atom (Shen et al., 1997).

Chemical Reactions and Interactions

Studies have explored the chemical reactions and interactions involving 1-(2-Chlorophenyl)-2-propanol. For example, research on the reaction of tertiary alcohols with triphenylphosphine–carbon tetrachloride provided insights into the reaction mechanisms and kinetics, which are relevant for understanding the behavior of compounds like 1-(2-Chlorophenyl)-2-propanol under different conditions (Dabbagh & Faghihi, 2000).

Soil Contamination and Remediation

Research has also been conducted on the use of compounds like 1-propanol, which is structurally related to 1-(2-Chlorophenyl)-2-propanol, in the remediation of soil contamination. Studies have examined the effectiveness of cosolvents, such as 1-propanol, in enhancing the solubility and removal of persistent organic pollutants from contaminated soils (Smith et al., 2004).

NMR Studies and Structural Analysis

NMR spectroscopy has been used to study compounds related to 1-(2-Chlorophenyl)-2-propanol, such as 1-p-chlorophenyl-1-hydroxy-2-propanone. These studies are crucial for understanding the molecular structure and behavior of these compounds, which can inform further applications in various fields (Warren et al., 1971).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(2-chlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQXZXPSPFFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-2-propanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)

![Ethyl 5-(2-chloropropanoyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)

![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)